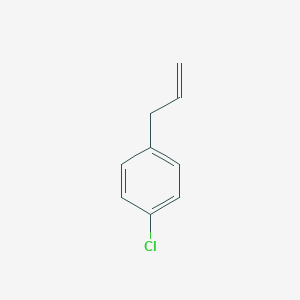

1-Allyl-4-chlorobenzene

概要

説明

Synthesis Analysis

The synthesis of compounds related to 1-Allyl-4-chlorobenzene involves various strategies. For instance, 1-(Trimethylsilyl)allyl chloride can be prepared from 1,3-dichloropropene and reacts with organocopper compounds to yield terminal alkenylsilanes . This suggests that similar allyl chlorides could be used as intermediates in the synthesis of 1-Allyl-4-chlorobenzene.

Molecular Structure Analysis

The molecular structure of chlorobenzene derivatives has been extensively studied. For example, the structure of chlorobenzene itself has been determined using electron diffraction and NMR data, showing that the chlorine substituent causes a distortion in the ring geometry . This information is relevant to understanding the molecular structure of 1-Allyl-4-chlorobenzene, as the presence of the chlorine atom can influence the overall geometry of the molecule.

Chemical Reactions Analysis

The reactivity of allyl-containing compounds is highlighted in several studies. The Grignard reaction of 1-(Trimethylsilyl)allyl chloride with carbonyl compounds produces alcohols, with regioselectivity depending on the substrates . This indicates that 1-Allyl-4-chlorobenzene could potentially undergo similar reactions, leading to various functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzene derivatives can be inferred from related studies. For instance, the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide shows that the chloro-indazole system is almost planar and perpendicular to the allyl chain . This suggests that 1-Allyl-4-chlorobenzene may also exhibit planarity in its structure, affecting its physical properties.

科学的研究の応用

Application 1: Synthesis of Linear (E)-Allylic Compounds

- Summary : The compound is used in the metal-free, regio- and stereoselective synthesis of linear (E)-allylic compounds using various nucleophiles .

- Methods : The synthesis involves reactions carried out under air with oven-dried glassware at room temperature. Solvents are dried and degassed, and purification is done by flash column chromatography .

- Results : The synthesis of 1-Allyl-2-chloro-4,5-dimethoxybenzene resulted in a high yield, demonstrating the efficiency of the method .

Application 2: Polymerization Catalysis

- Summary : 1-Allyl-4-chlorobenzene is involved in the synthesis of rare earth complexes that catalyze the polymerization of non-polar monomers .

- Methods : The polymerization process uses a trityl borate activator to form a highly active catalyst. The solvent used can affect the catalytic activity and stereo-conversion of the polymer .

- Results : The catalyst achieved a turnover frequency (TOF) of 60,000 h−1 and was cis-1,4-selective up to 97% .

Application 3: Manufacture of Substances

- Summary : The compound is used in the manufacture of various substances, including laboratory chemicals and for scientific research and development purposes .

- Results : The use of 1-Allyl-4-chlorobenzene in manufacturing is implied to be significant for the development of new chemical entities .

Application 4: Organometallic Chemistry

- Summary : It serves as a precursor in the formation of organometallic complexes with potential applications in catalysis and synthesis .

- Methods : The compound is used to synthesize allyl-based rare earth organometallic complexes through various organometallic reactions .

- Results : The synthesis of these complexes has led to a better understanding of the mechanisms involved in rare earth-catalyzed polymerization .

Application 5: Synthesis of Allylic Derivatives

- Summary : 1-Allyl-4-chlorobenzene is utilized in the synthesis of various allylic derivatives for further chemical transformations .

- Methods : The synthesis involves the use of 1-allyl-4-chlorobenzene as a starting material to prepare derivatives such as 1-chloro-4-(2,3-dibromopropyl)benzene .

- Results : The preparation of these derivatives is reported to have high efficiency and yield, indicating the compound’s suitability for such syntheses .

Application 6: Chemical Structure and Property Analysis

- Summary : The chemical structure and properties of 1-Allyl-4-chlorobenzene are analyzed to understand its behavior and potential applications .

- Methods : Techniques such as NMR spectroscopy, IR spectroscopy, and GCMS are used to analyze the structure and properties .

- Results : The analyses provide detailed information on the compound’s molecular structure, which is crucial for its application in various scientific fields .

Application 7: Catalysts for Polymerization of Conjugated Dienes and Styrene

- Summary : The compound is used in the synthesis of rare earth complexes that act as catalysts for the polymerization of conjugated dienes and styrene .

- Methods : The catalysts are synthesized by combining rare earth metals with allyl ligands. The polymerization reactions are monitored for conversion rates and molecular weight distribution .

- Results : The catalysts show high activity and selectivity, leading to polymers with desirable properties such as high tensile strength .

Application 8: Synthesis of Allylic Derivatives for Chemical Transformations

- Summary : 1-Allyl-4-chlorobenzene is a starting material for the synthesis of various allylic derivatives, which are intermediates in chemical transformations .

- Methods : The derivatives are synthesized through reactions involving nucleophilic substitutions and eliminations under controlled conditions .

Application 9: Analysis of Molecular Structure and Properties

- Summary : The compound’s structure and properties are analyzed to predict its reactivity and stability in various chemical environments .

- Methods : Techniques like NMR, IR spectroscopy, and mass spectrometry are employed to elucidate the compound’s structure .

- Results : The analyses provide insights into the electronic and steric effects influencing the compound’s behavior in reactions .

Application 10: Transition Metal-Catalyzed Cross-Coupling

- Summary : This compound is used in transition metal-catalyzed cross-coupling reactions to form C–C and C-heteroatom bonds .

- Methods : The cross-coupling reactions typically involve palladium or nickel catalysts and occur under an inert atmosphere with controlled temperatures .

- Results : These reactions are pivotal for constructing complex molecules, and the use of 1-Allyl-4-chlorobenzene can lead to high yields and selectivity .

Application 11: Synthesis of Fluorinated Derivatives

- Summary : 1-Allyl-4-chlorobenzene is a precursor in the synthesis of fluorinated derivatives for pharmaceutical applications .

- Methods : The synthesis involves nucleophilic aromatic substitution reactions under specific conditions to introduce fluorine atoms .

- Results : The fluorinated compounds synthesized from 1-Allyl-4-chlorobenzene exhibit potential as bioactive molecules .

Application 12: Development of New Polymer Materials

- Summary : It is used in the development of new polymer materials with improved mechanical and thermal properties .

- Methods : The compound is incorporated into polymer chains through various polymerization techniques, including free radical and controlled polymerizations .

- Results : The resulting polymers demonstrate enhanced properties suitable for advanced material applications .

Safety And Hazards

将来の方向性

The future directions of research on 1-Allyl-4-chlorobenzene could focus on addressing challenges such as unequal research development, insufficient cooperation, deeply mechanism research, and developing new technologies . This would provide a powerful insight into the study of 1-Allyl-4-chlorobenzene and enable researchers to quickly identify the hotspot and direction of future studies .

特性

IUPAC Name |

1-chloro-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUNPRNQXXTCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452033 | |

| Record name | 1-Allyl-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-4-chlorobenzene | |

CAS RN |

1745-18-2 | |

| Record name | 1-Allyl-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)

![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)

![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)

![3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B159848.png)